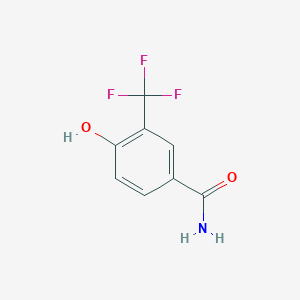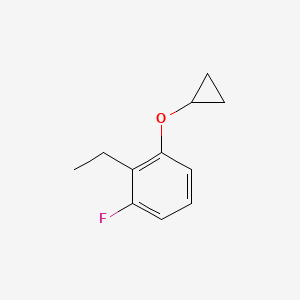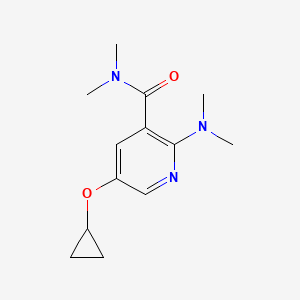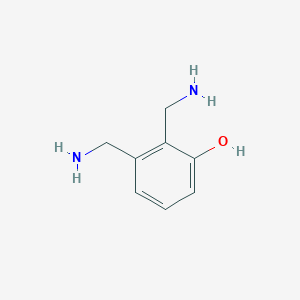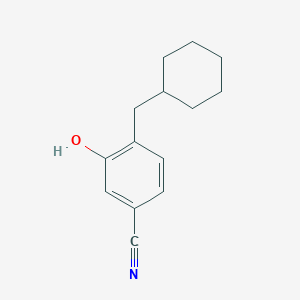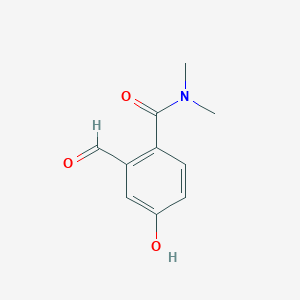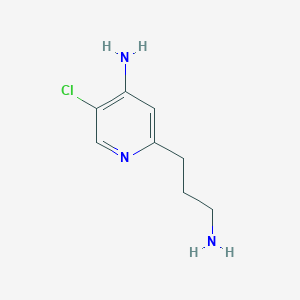
2-(3-Aminopropyl)-5-chloropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopropyl)-5-chloropyridin-4-amine is a chemical compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-5-chloropyridin-4-amine typically involves the reaction of 5-chloropyridin-4-amine with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)-5-chloropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted pyridine derivatives.
Scientific Research Applications
2-(3-Aminopropyl)-5-chloropyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of their activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropyl)-5-chloropyridin-4-amine: Similar structure but with different substitution pattern.
2-(3-Aminopropyl)-5-bromopyridin-4-amine: Bromine atom instead of chlorine.
2-(3-Aminopropyl)-5-methylpyridin-4-amine: Methyl group instead of chlorine.
Uniqueness
2-(3-Aminopropyl)-5-chloropyridin-4-amine is unique due to the presence of both the aminopropyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(3-aminopropyl)-5-chloropyridin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-12-6(2-1-3-10)4-8(7)11/h4-5H,1-3,10H2,(H2,11,12) |
InChI Key |
ZJSIGHHAEHCLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1N)Cl)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


